Isoquinoline-1,6-diamine
CAS No.:
Cat. No.: VC16011077
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9N3 |
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Molecular Weight | 159.19 g/mol |
IUPAC Name | isoquinoline-1,6-diamine |
Standard InChI | InChI=1S/C9H9N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,10H2,(H2,11,12) |
Standard InChI Key | FTEJISMJEPMEAC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN=C2N)C=C1N |
Introduction
Structural and Chemical Identity
Isoquinoline-1,6-diamine (IUPAC name: isoquinoline-1,6-diamine; molecular formula: ) is distinguished by its two amino groups at positions 1 and 6 of the isoquinoline scaffold. The compound’s planar aromatic system and electron-rich amino substituents confer unique electronic properties, influencing its solubility, reactivity, and intermolecular interactions. Key structural features include:
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Bicyclic framework: A fused benzene-pyridine system providing rigidity and conjugation.
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Amino groups: Electron-donating substituents at positions 1 and 6, enabling participation in hydrogen bonding and nucleophilic reactions.
The compound’s molecular weight is 159.19 g/mol, and its theoretical solubility profile suggests moderate polarity, with expected solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Nitro Group Reduction Strategies
The synthesis of isoquinoline-1,6-diamine can be inferred from analogous pathways for mono-substituted isoquinoline derivatives. A plausible route involves the reduction of a precursor with nitro groups at positions 1 and 6. For example:
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Nitration: Introducing nitro groups at positions 1 and 6 of isoquinoline via electrophilic aromatic substitution under controlled conditions.
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Catalytic Hydrogenation: Reducing the nitro groups to amino groups using hydrogen gas () in the presence of a palladium or platinum catalyst .
A patent describing the synthesis of 6-aminoisoquinoline (WO2018125548A1) provides insights into scalable reduction techniques. The methodology involves:
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Substrate: 1,3-Dichloro-6-nitroisoquinoline.
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Conditions: Hydrogenation at 0.6 MPa and 45°C with palladium on carbon (Pd/C) in methanol .
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Yield Optimization: Adjusting reaction time (2–8 hours) and temperature (90–160°C) to maximize conversion .
Adapting this approach for a di-nitro precursor could yield isoquinoline-1,6-diamine, though challenges such as regioselectivity and side reactions (e.g., over-reduction) must be addressed.
Alternative Routes
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Buchwald-Hartwig Amination: Coupling halogenated isoquinoline derivatives with ammonia or protected amines using palladium catalysts.
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Direct Amination: Reacting isoquinoline with hydroxylamine derivatives under radical-initiated conditions.
Physicochemical Properties
While experimental data for isoquinoline-1,6-diamine are scarce, its properties can be extrapolated from related compounds:
Property | Value/Description |
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Molecular Weight | 159.19 g/mol |
Melting Point | Not reported (estimated >200°C) |
Solubility | Polar aprotic solvents (DMF, DMSO) |
Stability | Air-stable; sensitive to strong oxidizers |
Spectral Data (IR) | N-H stretches (~3300 cm), aromatic C=C (~1600 cm) |
The amino groups enhance solubility in acidic aqueous media via protonation, forming water-soluble ammonium salts.
Reactivity and Functionalization
The dual amino groups enable diverse chemical transformations:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes or ketones.
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Coordination Chemistry: Acting as a bidentate ligand for transition metals (e.g., Cu, Fe).
These reactions are critical for derivatizing the compound into pharmacologically active agents or functional materials.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields in multi-step nitro reductions.
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Characterization Gaps: Lack of experimental data on stability and toxicity.
Future research should prioritize:
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Developing regioselective nitration/amination protocols.
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Evaluating biological activity through in vitro assays.
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Exploring applications in asymmetric catalysis.
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